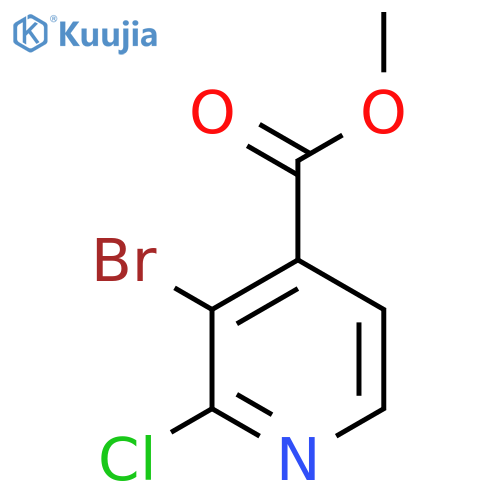

Cas no 1214385-62-2 (Methyl 3-bromo-2-chloropyridine-4-carboxylate)

Methyl 3-bromo-2-chloropyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 3-bromo-2-chloropyridine-4-carboxylate

- ORLGXFJJEPIDMQ-UHFFFAOYSA-N

- Methyl 3-bromo-2-chloroisonicotinate

- Methyl 3-bromo-2-chloropyridine-4-carboxylate

-

- MDL: MFCD14698103

- インチ: 1S/C7H5BrClNO2/c1-12-7(11)4-2-3-10-6(9)5(4)8/h2-3H,1H3

- InChIKey: ORLGXFJJEPIDMQ-UHFFFAOYSA-N

- SMILES: BrC1C(=NC=CC=1C(=O)OC)Cl

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 179

- トポロジー分子極性表面積: 39.2

Methyl 3-bromo-2-chloropyridine-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3253370-1g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95% | 1g |

$340.0 | 2023-09-04 | |

| Enamine | EN300-3253370-5g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95% | 5g |

$990.0 | 2023-09-04 | |

| Enamine | EN300-3253370-0.25g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95.0% | 0.25g |

$53.0 | 2025-03-18 | |

| Enamine | EN300-3253370-5.0g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95.0% | 5.0g |

$410.0 | 2025-03-18 | |

| Enamine | EN300-3253370-0.1g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95.0% | 0.1g |

$36.0 | 2025-03-18 | |

| Enamine | EN300-3253370-10g |

methyl 3-bromo-2-chloropyridine-4-carboxylate |

1214385-62-2 | 95% | 10g |

$1803.0 | 2023-09-04 | |

| 1PlusChem | 1P01U2M2-250mg |

methyl3-bromo-2-chloroisonicotinate |

1214385-62-2 | 95% | 250mg |

$262.00 | 2023-12-25 | |

| 1PlusChem | 1P01U2M2-5g |

methyl3-bromo-2-chloroisonicotinate |

1214385-62-2 | 95% | 5g |

$1286.00 | 2023-12-25 | |

| 1PlusChem | 1P01U2M2-100mg |

methyl3-bromo-2-chloroisonicotinate |

1214385-62-2 | 95% | 100mg |

$202.00 | 2023-12-25 | |

| 1PlusChem | 1P01U2M2-2.5g |

methyl3-bromo-2-chloroisonicotinate |

1214385-62-2 | 95% | 2.5g |

$784.00 | 2023-12-25 |

Methyl 3-bromo-2-chloropyridine-4-carboxylate 関連文献

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561

-

Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

Methyl 3-bromo-2-chloropyridine-4-carboxylateに関する追加情報

Methyl 3-bromo-2-chloropyridine-4-carboxylate (CAS No. 1214385-62-2): A Versatile Intermediate in Modern Pharmaceutical Synthesis

Methyl 3-bromo-2-chloropyridine-4-carboxylate (CAS No. 1214385-62-2) is a highly valuable intermediate in the realm of pharmaceutical synthesis, offering a unique structural framework that facilitates the development of novel therapeutic agents. This compound, characterized by its bromo and chloro substituents on a pyridine core, has garnered significant attention due to its reactivity and adaptability in various synthetic pathways.

The molecular structure of Methyl 3-bromo-2-chloropyridine-4-carboxylate consists of a pyridine ring substituted at the 3-position with a bromine atom and at the 2-position with a chlorine atom, while the 4-position is esterified with a methyl group. This specific arrangement imparts distinct chemical properties that make it an attractive building block for medicinal chemists. The presence of both halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the demand for heterocyclic compounds, particularly those derived from pyridine scaffolds, due to their broad spectrum of biological activities. Methyl 3-bromo-2-chloropyridine-4-carboxylate plays a crucial role in this context by serving as a precursor for numerous bioactive molecules. For instance, it has been employed in the synthesis of kinase inhibitors, which are essential in treating cancers and inflammatory diseases. The bromo and chloro groups provide handles for further functionalization, allowing chemists to tailor the molecule's properties to achieve desired pharmacological effects.

One of the most compelling aspects of Methyl 3-bromo-2-chloropyridine-4-carboxylate is its versatility in multi-step syntheses. Researchers have leveraged its reactivity to develop novel drug candidates targeting various diseases. A notable example is its use in the preparation of small-molecule inhibitors that modulate protein-protein interactions. These inhibitors have shown promise in preclinical studies for their ability to disrupt aberrant signaling pathways associated with neurological disorders.

The compound's utility extends beyond oncology and inflammation; it has also been explored in the development of antiviral agents. The pyridine core is a common motif in many antiviral drugs due to its ability to interact with viral enzymes and receptors. By modifying the substituents on the pyridine ring, scientists can fine-tune the molecule's affinity for specific viral targets. Recent studies have highlighted the potential of Methyl 3-bromo-2-chloropyridine-4-carboxylate as a scaffold for designing next-generation antiviral medications, particularly against RNA viruses such as influenza and coronaviruses.

The synthesis of Methyl 3-bromo-2-chloropyridine-4-carboxylate itself is an intriguing process that showcases modern synthetic methodologies. Traditional approaches often involve halogenation reactions followed by esterification, but recent advancements have enabled more efficient and scalable methods. For instance, catalytic halogenation techniques have been developed that minimize byproduct formation and improve yield. These innovations not only enhance the accessibility of the compound but also align with green chemistry principles by reducing waste and energy consumption.

In addition to its pharmaceutical applications, Methyl 3-bromo-2-chloropyridine-4-carboxylate has found utility in material science research. The pyridine-based framework is known for its stability and electronic properties, making it suitable for use in organic electronics and sensors. Researchers are exploring its potential as a ligand or intermediate in the synthesis of conductive polymers and metal complexes that could revolutionize fields such as flexible electronics and catalysis.

The future prospects of Methyl 3-bromo-2-chloropyridine-4-carboxylate are promising, with ongoing research uncovering new applications and synthetic strategies. As computational chemistry tools become more sophisticated, virtual screening methods are being employed to identify novel derivatives with enhanced biological activity. This interdisciplinary approach combines traditional organic synthesis with cutting-edge computational techniques to accelerate drug discovery efforts.

In conclusion, Methyl 3-bromo-2-chloropyridine-4-carboxylate (CAS No. 1214385-62-2) stands as a cornerstone in modern pharmaceutical synthesis due to its structural versatility and reactivity. Its role as an intermediate in developing therapeutic agents targeting diverse diseases underscores its importance in medicinal chemistry. As research continues to evolve, this compound will undoubtedly remain at the forefront of innovation, driving advancements across multiple scientific disciplines.

1214385-62-2 (Methyl 3-bromo-2-chloropyridine-4-carboxylate) Related Products

- 1436187-17-5(2-chloro-N-(2-methylpyridin-3-yl)pyridine-4-carboxamide)

- 54640-82-3(2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

- 5043-27-6(3-Amino-4-bromonaphthalene-2-carboxylic Acid)

- 1286274-27-8(Tert-Butyl 4-[(3-fluoro-2-nitrophenoxy)methyl]piperidine-1-carboxylate)

- 2097867-01-9(2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline)

- 2172325-20-9(4-2-cyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxane-4-carboxylic acid)

- 2613388-97-7(N-methyl-N-(2-methylbutyl)pyrrolidin-3-amine dihydrochloride)

- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)

- 1805062-06-9(Ethyl 3-amino-6-cyano-4-(difluoromethyl)pyridine-2-acetate)

- 1356824-83-3(2-(2-fluoropropan-2-yl)pyrrolidine)